2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine
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Overview
Description
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridine core substituted with bulky tert-butyl groups and phenylimino groups, which contribute to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diacetylpyridine and 3,5-di-tert-butylaniline.
Condensation Reaction: The 2,6-diacetylpyridine undergoes a condensation reaction with 3,5-di-tert-butylaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired imine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine involves its ability to form stable complexes with metal ions. The bulky tert-butyl groups provide steric protection, while the imine groups facilitate coordination with metal centers. This compound can influence various molecular targets and pathways, depending on the metal ion it coordinates with and the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
- 2,4,6-Tri-tert-butylpyridine
Uniqueness
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is unique due to its combination of steric hindrance and electronic properties, which make it an effective ligand for forming stable metal complexes. Its bulky tert-butyl groups provide steric protection, while the imine groups enhance its coordination ability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-[6-[N-(3,5-ditert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N3/c1-24(38-30-20-26(34(3,4)5)18-27(21-30)35(6,7)8)32-16-15-17-33(40-32)25(2)39-31-22-28(36(9,10)11)19-29(23-31)37(12,13)14/h15-23H,1-14H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPHPGWBXLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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